molecular formula C18H21N5O4 B6484955 N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-2,4-dimethoxybenzamide CAS No. 899995-28-9

N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-2,4-dimethoxybenzamide

Cat. No. B6484955
CAS RN: 899995-28-9
M. Wt: 371.4 g/mol
InChI Key: UZYZNHBQMNJUBY-UHFFFAOYSA-N
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Description

“N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-2,4-dimethoxybenzamide” is a complex chemical compound. It belongs to the family of pyrazolopyrimidines, which are bicyclic heterocyclic compounds . These compounds present two possible tautomeric forms: the 1H- and 2H-isomers .


Synthesis Analysis

The synthesis of pyrazolopyrimidines often involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, followed by cyclization to form the pyrazolopyrimidine core . This process is accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group of the compound .


Molecular Structure Analysis

The molecular structure of “N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-2,4-dimethoxybenzamide” is complex, with a total of 56 bonds, including 28 non-H bonds, 5 multiple bonds, 4 rotatable bonds, and 5 double bonds . It also contains 1 five-membered ring, 2 six-membered rings, and 1 nine-membered ring .

Future Directions

Pyrazolopyrimidines, including “N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-2,4-dimethoxybenzamide”, have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine . They have potential for further exploration in the field of drug development and molecular studies .

properties

IUPAC Name

N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-2,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O4/c1-18(2,3)23-15-13(9-20-23)17(25)22(10-19-15)21-16(24)12-7-6-11(26-4)8-14(12)27-5/h6-10H,1-5H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZYZNHBQMNJUBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)NC(=O)C3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2,4-dimethoxybenzamide

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